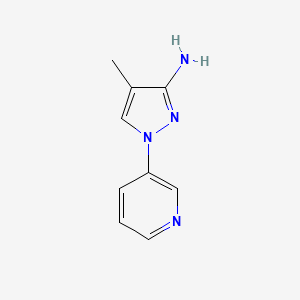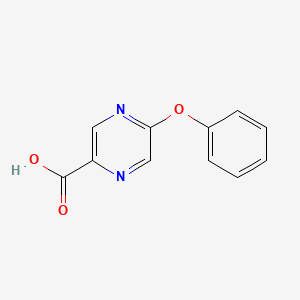
5-Phenoxypyrazine-2-carboxylic acid
概要
説明
5-Phenoxypyrazine-2-carboxylic acid is an organic compound with the molecular formula C11H8N2O3 and a molecular weight of 216.2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 5-Phenoxypyrazine-2-carboxylic acid is 1S/C11H8N2O3/c14-11(15)9-6-13-10(7-12-9)16-8-4-2-1-3-5-8/h1-7H,(H,14,15) . This indicates that the molecule consists of a carboxylic acid group attached to a phenoxypyrazine ring.Physical And Chemical Properties Analysis
5-Phenoxypyrazine-2-carboxylic acid is a powder at room temperature . It has a molecular weight of 216.2 .科学的研究の応用
Nanotechnology
In nanotechnology, carboxylic acids like 5-Phenoxypyrazine-2-carboxylic acid are used as surface modifiers. They improve the dispersion and incorporation of metallic nanoparticles or carbon nanostructures, such as carbon nanotubes and graphene, into composites, enhancing their properties and functionality for various applications .
Safety and Hazards
将来の方向性
作用機序
Mode of Action
It is known that many carboxylic acid derivatives undergo nucleophilic acyl substitution reactions . In these reactions, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then reforms the carbonyl, ejecting the leaving group. This could potentially be a part of the interaction of 5-Phenoxypyrazine-2-carboxylic acid with its targets.
Biochemical Pathways
Carboxylic acid derivatives are known to play key roles in various biochemical pathways, including metabolism . They can participate in catabolic and anabolic reactions, which are essential for the breakdown and synthesis of important biomolecules in the body.
特性
IUPAC Name |
5-phenoxypyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11(15)9-6-13-10(7-12-9)16-8-4-2-1-3-5-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQJUGUURXSTII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1342960-29-5 | |
| Record name | 5-phenoxypyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 5-Phenoxypyrazine-2-carboxylic acid methyl ester influence its fluorescence properties?
A1: While the research doesn't directly investigate 5-Phenoxypyrazine-2-carboxylic acid, it provides insights into similar phenoxypyrazine derivatives. The study demonstrates that the presence and position of electron-donating groups on the benzene ring significantly impact fluorescence intensity. Compounds with electron-donating substituents, particularly at the ortho and para positions, exhibited higher fluorescence intensity [, ]. This suggests that the phenoxy group in 5-Phenoxypyrazine-2-carboxylic acid methyl ester, with its electron-donating properties, plays a crucial role in its fluorescence behavior. Furthermore, the study highlights that molecular rigidity contributes to enhanced fluorescence, indicating that the planar structure of 5-Phenoxypyrazine-2-carboxylic acid methyl ester likely contributes to its fluorescence properties [, ].
Q2: What spectroscopic data confirms the structure of 5-Phenoxypyrazine-2-carboxylic acid methyl ester?
A2: The research confirms the structure of 5-Phenoxypyrazine-2-carboxylic acid methyl ester and related derivatives using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy [, ]. These techniques provide detailed information about the compound's structure, including the presence and arrangement of specific functional groups like the carboxylic acid methyl ester and the phenoxy group.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




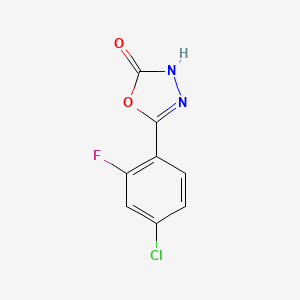
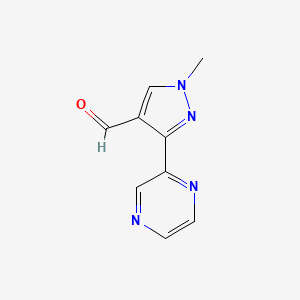
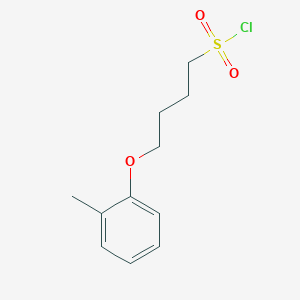
![Methyl 4-[4-(chlorosulfonyl)butoxy]benzoate](/img/structure/B1426890.png)
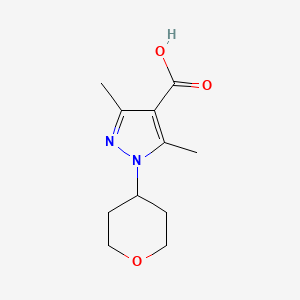
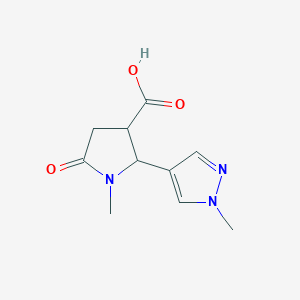

![(3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1426895.png)

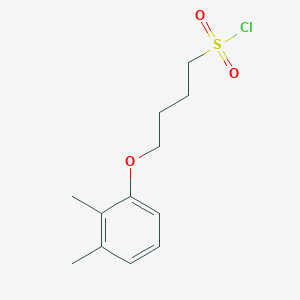
![[1-(Oxan-4-yl)piperidin-3-yl]methanol](/img/structure/B1426903.png)

